molecular formula C12H16ClN3O2 B2445944 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride CAS No. 2031258-59-8

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride

Cat. No.: B2445944
CAS No.: 2031258-59-8
M. Wt: 269.73
InChI Key: DGYSBHANSWNLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of an aminopropyl group and a phenyl group attached to the imidazolidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride typically involves the reaction of 3-aminopropylamine with 5-phenylimidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The aminopropyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazolidine derivatives with different functional groups, while substitution reactions can produce a variety of substituted imidazolidine compounds.

Scientific Research Applications

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological processes and as a tool for probing molecular interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride is unique due to its specific combination of an aminopropyl group and a phenyl group attached to the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c13-7-4-8-15-11(16)10(14-12(15)17)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,13H2,(H,14,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYSBHANSWNLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.